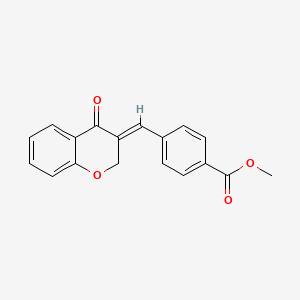
Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-613308 involves several steps, starting with the preparation of the core structure. The key intermediate is 4-[(4-oxo-2H-1-benzopyran-3(4H)-ylidene)methyl]benzoic acid, methyl ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The final compound is purified to achieve a high purity level of 98% .
Industrial Production Methods
Industrial production of WAY-613308 follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the consistency and quality of the final product. The compound is stored at -20°C to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
WAY-613308 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: WAY-613308 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
WAY-613308 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: WAY-613308 is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of WAY-613308 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
WAY-613307: A structurally similar compound with slight variations in its molecular structure.
WAY-613309: Another related compound with different functional groups.
Uniqueness
WAY-613308 is unique due to its specific molecular structure and high purity, which make it suitable for precise scientific research applications. Its stability and well-defined properties distinguish it from other similar compounds.
Biological Activity
Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate, also known as WAY-613308, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C18H14O4
- CAS Number : 503040-22-0
- Molar Mass : 294.3 g/mol
The compound features a chromanone moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures to methyl benzoate exhibit significant antimicrobial properties. For instance, methyl benzoate has been shown to act against various agricultural pests and pathogens, suggesting that this compound may possess similar qualities due to its structural characteristics .
Antioxidant Properties
The antioxidant capacity of compounds derived from chromanones has been documented in various studies. These compounds can scavenge free radicals, thus providing protective effects against oxidative stress. This property is crucial for potential applications in pharmaceuticals aimed at combating oxidative stress-related diseases .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory effects. Similar chromanone derivatives have been studied for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on related compounds demonstrated that methyl benzoate showed effective insecticidal activity against pests like Tetranychus urticae and B. tabaci. The LC50 values indicated significant toxicity levels at low concentrations, suggesting that this compound could have comparable efficacy .
- Antioxidant Activity Assessment : In vitro studies have shown that chromanone derivatives can significantly reduce oxidative stress markers in cell cultures. The specific mechanisms involve the modulation of enzymatic activities related to oxidative stress response .
- Anti-inflammatory Studies : Research involving flavonoids and chromanones has highlighted their potential in reducing pro-inflammatory cytokines in animal models. This suggests that this compound may similarly contribute to anti-inflammatory responses .
Summary of Biological Activities
Properties
Molecular Formula |
C18H14O4 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
methyl 4-[(E)-(4-oxochromen-3-ylidene)methyl]benzoate |
InChI |
InChI=1S/C18H14O4/c1-21-18(20)13-8-6-12(7-9-13)10-14-11-22-16-5-3-2-4-15(16)17(14)19/h2-10H,11H2,1H3/b14-10+ |
InChI Key |
ZGXSZFFFBKCLDC-GXDHUFHOSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\COC3=CC=CC=C3C2=O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















